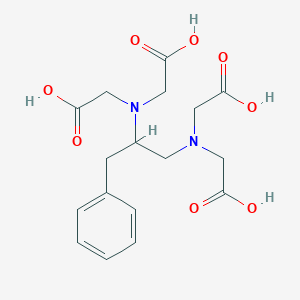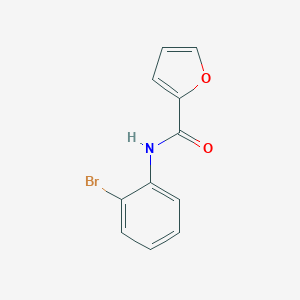
N-(2-bromophenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)furan-2-carboxamide, also known as BFA, is a synthetic compound that belongs to the class of amides. It is a white crystalline powder that is soluble in organic solvents like methanol, ethanol, and chloroform. BFA has gained attention in the scientific community due to its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
N-(2-bromophenyl)furan-2-carboxamide exerts its pharmacological effects by inhibiting the activity of the enzyme phospholipase D (PLD). PLD plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cell proliferation. Inhibition of PLD activity by N-(2-bromophenyl)furan-2-carboxamide leads to the disruption of these processes, resulting in the observed pharmacological effects.
Biochemische Und Physiologische Effekte
N-(2-bromophenyl)furan-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines, inhibit the production of pro-inflammatory cytokines, and reduce pain sensitivity in animal models. N-(2-bromophenyl)furan-2-carboxamide has also been shown to modulate the activity of neurotransmitters, including dopamine and serotonin, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromophenyl)furan-2-carboxamide has several advantages as a research tool, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its low water solubility and potential toxicity at high concentrations. Researchers should exercise caution when working with N-(2-bromophenyl)furan-2-carboxamide and follow appropriate safety protocols.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-bromophenyl)furan-2-carboxamide. One area of interest is the development of N-(2-bromophenyl)furan-2-carboxamide derivatives with improved pharmacological properties, such as increased water solubility and reduced toxicity. Another area of research is the investigation of N-(2-bromophenyl)furan-2-carboxamide's effects on other cellular processes beyond PLD inhibition. Finally, N-(2-bromophenyl)furan-2-carboxamide could be explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Conclusion
In summary, N-(2-bromophenyl)furan-2-carboxamide (N-(2-bromophenyl)furan-2-carboxamide) is a synthetic compound with potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-bromophenyl)furan-2-carboxamide exerts its pharmacological effects by inhibiting the activity of the enzyme phospholipase D (PLD), leading to a range of biochemical and physiological effects. While N-(2-bromophenyl)furan-2-carboxamide has several advantages as a research tool, caution should be exercised due to its potential toxicity at high concentrations. Future research on N-(2-bromophenyl)furan-2-carboxamide could lead to the development of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of N-(2-bromophenyl)furan-2-carboxamide involves the reaction of 2-bromophenylamine with furan-2-carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the pure N-(2-bromophenyl)furan-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)furan-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in various preclinical studies. N-(2-bromophenyl)furan-2-carboxamide has also been investigated for its potential as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
19771-81-4 |
|---|---|
Produktname |
N-(2-bromophenyl)furan-2-carboxamide |
Molekularformel |
C11H8BrNO2 |
Molekulargewicht |
266.09 g/mol |
IUPAC-Name |
N-(2-bromophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H8BrNO2/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14) |
InChI-Schlüssel |
VQLNHWYJWWKAPW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



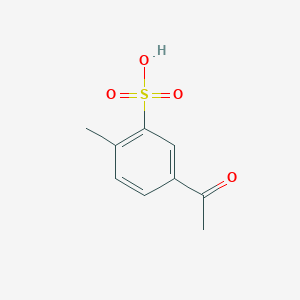
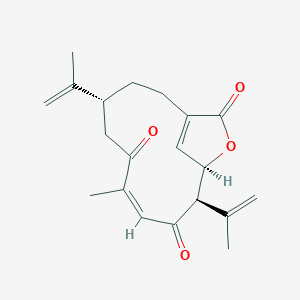
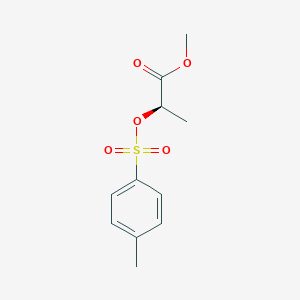
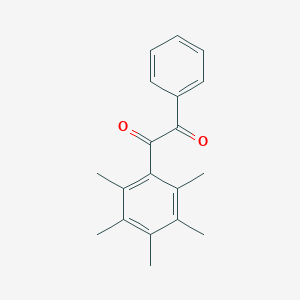
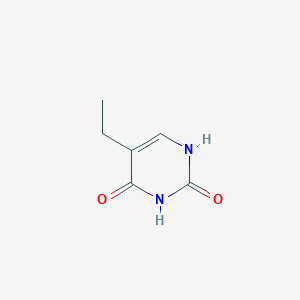
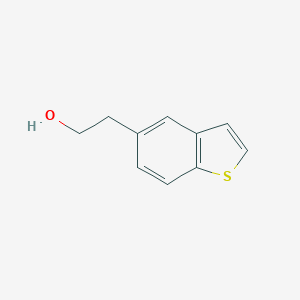
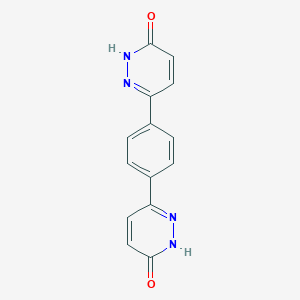
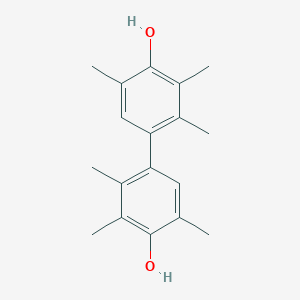



![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)

